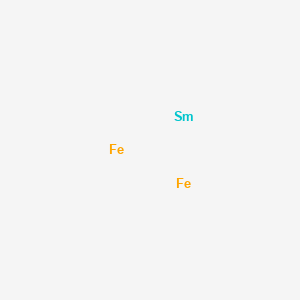
Iron;samarium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron-samarium compounds are a class of materials that combine the properties of iron and samarium, a rare-earth element. These compounds are known for their unique magnetic properties, making them valuable in various industrial and scientific applications. Samarium, with the atomic number 62, belongs to the lanthanide series and is classified as a rare-earth metal. Iron, on the other hand, is a transition metal with the atomic number 26. When combined, these elements form compounds that exhibit high magnetocrystalline anisotropy and significant magnetic strength .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iron-samarium compounds typically involves high-temperature solid-state reactions. One common method is the reduction of samarium oxide (Sm₂O₃) with iron in a hydrogen atmosphere at elevated temperatures. Another approach involves the direct combination of samarium and iron powders, followed by annealing at high temperatures to form the desired compound .
Industrial Production Methods: Industrial production of iron-samarium compounds, particularly samarium-cobalt magnets, involves melting samarium and iron with other elements like cobalt. The molten mixture is then rapidly cooled to form a solid solution, which is subsequently annealed to achieve the desired magnetic properties.
Chemical Reactions Analysis
Types of Reactions: Iron-samarium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, samarium can react with halogens to form samarium halides, while iron can participate in redox reactions with various oxidizing and reducing agents .
Common Reagents and Conditions: Common reagents used in reactions involving iron-samarium compounds include halogens (e.g., chlorine, bromine), hydrogen, and various acids. These reactions typically occur under controlled conditions, such as elevated temperatures and inert atmospheres, to prevent unwanted side reactions .
Major Products Formed: The major products formed from reactions involving iron-samarium compounds include samarium halides, iron oxides, and various intermetallic compounds. These products are often used as precursors for further chemical synthesis or as functional materials in various applications .
Scientific Research Applications
Iron-samarium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various organic reactions, including reductions and cyclizations. In biology and medicine, samarium-based compounds are explored for their potential in bio-imaging and cancer treatment due to their unique optical and magnetic properties . In industry, iron-samarium compounds are essential components of high-performance permanent magnets used in electric motors, wind turbines, and other applications requiring strong magnetic fields .
Mechanism of Action
The mechanism of action of iron-samarium compounds is primarily related to their magnetic properties. Samarium, in its +3 oxidation state, contributes to the high magnetocrystalline anisotropy, while iron provides the necessary magnetic strength. The combination of these elements results in compounds with exceptional magnetic performance. The molecular targets and pathways involved in their action include the alignment of magnetic domains and the stabilization of magnetic moments .
Comparison with Similar Compounds
Iron-samarium compounds can be compared with other rare-earth-transition metal compounds, such as neodymium-iron-boron (Nd₂Fe₁₄B) and samarium-cobalt (SmCo₅). While neodymium-iron-boron magnets are known for their high magnetic strength, they are less stable at high temperatures compared to samarium-cobalt magnets. Iron-samarium compounds, particularly samarium-iron-nitrogen (Sm₂Fe₁₇N₃), offer a balance between magnetic strength and thermal stability, making them suitable for applications requiring both properties .
List of Similar Compounds:- Neodymium-iron-boron (Nd₂Fe₁₄B)
- Samarium-cobalt (SmCo₅)
- Samarium-iron-nitrogen (Sm₂Fe₁₇N₃)
- Samarium-iron-tantalate (SmFe₀.₅Ta₁.₅O₆)
Properties
CAS No. |
12023-36-8 |
|---|---|
Molecular Formula |
Fe2Sm |
Molecular Weight |
262.1 g/mol |
IUPAC Name |
iron;samarium |
InChI |
InChI=1S/2Fe.Sm |
InChI Key |
AVEZYUUHOQACRW-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


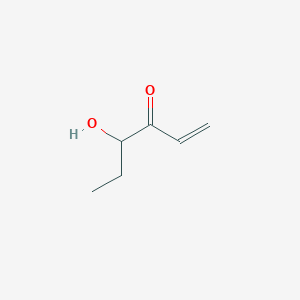


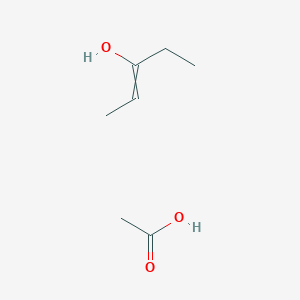
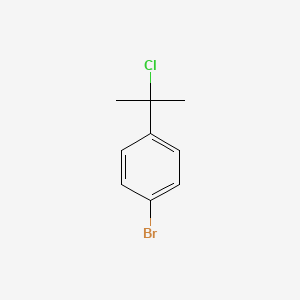
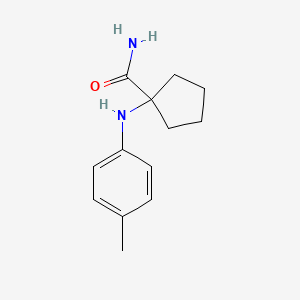

![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)

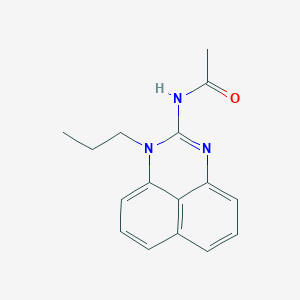
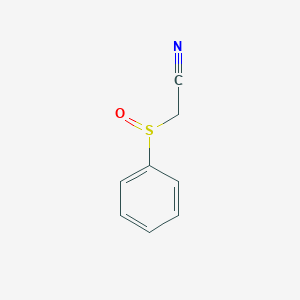
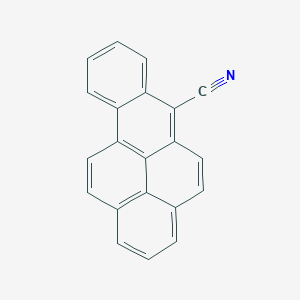
![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)
